N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide is a complex organic compound with the molecular formula C17H14N4OS and a molecular weight of 322.38 g/mol . This compound is notable for its unique structure, which includes both a benzothiazole and a benzimidazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions . One common method includes the use of N-(2-halophenyl)thioamides, which undergo base-promoted intramolecular C–S bond coupling cyclization in dioxane . This method is efficient, yielding high purity products in relatively short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as the employment of recyclable catalysts and environmentally benign solvents, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure lacking the benzimidazole moiety.
Benzimidazole: Lacks the benzothiazole moiety.
2-Methylbenzimidazole: Similar but lacks the benzothiazole ring.
Uniqueness
N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide is unique due to its combined benzothiazole and benzimidazole structure, which imparts distinct chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
N-[1-(1,3-benzothiazol-6-yl)-2-methylbenzimidazol-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10-19-15-7-12(20-11(2)22)3-6-16(15)21(10)13-4-5-14-17(8-13)23-9-18-14/h3-9H,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDWMFFLMUKYHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC4=C(C=C3)N=CS4)C=CC(=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.